tert-butyl N-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}carbamate
Overview
Description
“tert-butyl N-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}carbamate” is a chemical compound with the molecular weight of 305.33 . It is also known by the same name in English .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C15H19N3O4/c1-10-17-18-13(21-10)9-20-12-7-5-11(6-8-12)16-14(19)22-15(2,3)4/h5-8H,9H2,1-4H3,(H,16,19)
.
Scientific Research Applications
Organic Synthesis and Chemical Transformations
In the realm of organic chemistry, tert-butyl N-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}carbamate and its derivatives are used as intermediate building blocks. Guinchard et al. (2005) discuss tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates as N-(Boc)-protected nitrones, highlighting their utility in organic synthesis through chemical transformations such as the reaction with organometallics to yield N-(Boc)hydroxylamines, indicating the versatility of such compounds in facilitating complex synthetic routes Guinchard, Vallée, & Denis, 2005.
Material Science and Luminescence
Research in material science has explored the use of tert-butyl N-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}carbamate derivatives for their photoluminescent properties and potential in light-emitting devices. Grybauskaitė-Kaminskienė et al. (2018) synthesized derivatives of 9-phenyl-9H-carbazole, incorporating methoxy and tert-butyl substituents to study their effects on thermally activated delayed fluorescence and aggregation-induced emission enhancement. This work showcases the compound's application in enhancing the performance of organic light-emitting diodes (OLEDs) Grybauskaitė-Kaminskienė et al., 2018.
Crystal Structure and Computational Studies
The crystal structure and computational analysis of tert-butyl N-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}carbamate derivatives have been subjects of investigation to understand their molecular properties and interactions. Kumara et al. (2017) synthesized novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives and performed density functional theory (DFT) calculations along with Hirshfeld surface analysis to elucidate their electrophilic and nucleophilic characteristics, further contributing to the understanding of their chemical behavior and potential applications Kumara et al., 2017.
properties
IUPAC Name |
tert-butyl N-[4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-10-17-18-13(21-10)9-20-12-7-5-11(6-8-12)16-14(19)22-15(2,3)4/h5-8H,9H2,1-4H3,(H,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDKMMBSTZFXLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)COC2=CC=C(C=C2)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401119020 | |
Record name | Carbamic acid, N-[4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401119020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1269152-17-1 | |
Record name | Carbamic acid, N-[4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1269152-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401119020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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